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Compound of Interest

Compound Name: 2-Furamide

Cat. No.: B1196590 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of 2-Furamide, providing researchers, scientists, and drug

development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of 2-
Furamide (C₅H₅NO₂), a heterocyclic amide with potential applications in medicinal chemistry

and materials science. The following sections present tabulated NMR, IR, and MS data,

detailed experimental protocols for acquiring such spectra, and a visual representation of the

spectroscopic analysis workflow. This document is intended to serve as a valuable resource for

the identification, characterization, and quality control of 2-Furamide in a research and

development setting.

Spectroscopic Data Summary
The spectroscopic data for 2-Furamide has been compiled from various sources and is

presented in the tables below. It is important to note that some of the NMR data is based on

predicted spectra due to the limited availability of comprehensive public experimental datasets.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of 2-Furamide provides information about the chemical environment of

the hydrogen atoms in the molecule. The furan ring protons exhibit characteristic chemical

shifts and coupling patterns.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H5 ~7.6 dd J = 1.8, 0.8

H3 ~7.2 dd J = 3.6, 0.8

H4 ~6.5 dd J = 3.6, 1.8

-NH₂ ~7.5 (broad) s -

-NH₂ ~6.9 (broad) s -

Note: Data is interpreted from publicly available spectra, and amide proton shifts can vary

significantly with solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments.

Carbon Assignment Chemical Shift (δ) ppm

C=O ~160

C2 ~147

C5 ~145

C3 ~118

C4 ~112

Note: Data is based on predicted spectra from publicly available databases.

IR (Infrared) Spectroscopy Data
The IR spectrum of 2-Furamide highlights the characteristic vibrational frequencies of its

functional groups. The data presented is based on the gas-phase spectrum available from the

NIST/EPA Gas-Phase Infrared Database[1].
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3400-3200 N-H stretch (amide) Strong, broad

~3100 C-H stretch (aromatic) Medium

~1670 C=O stretch (amide I) Strong

~1580 N-H bend (amide II) Medium

~1470, 1390 C=C stretch (furan ring) Medium

~1020 C-O-C stretch (furan ring) Strong

MS (Mass Spectrometry) Data
Electron Ionization Mass Spectrometry (EI-MS) of 2-Furamide results in the formation of a

molecular ion and characteristic fragment ions.

m/z Relative Abundance (%) Assignment

111 100 [M]⁺ (Molecular Ion)

95 High [M - NH₂]⁺

67 Medium [M - NH₂ - CO]⁺

39 Medium [C₃H₃]⁺

Note: Fragmentation patterns are predicted based on the structure of 2-Furamide.

Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of spectroscopic

data for a solid organic compound such as 2-Furamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation:
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Accurately weigh 5-10 mg of 2-Furamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution

height should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire a single-pulse experiment. Typical parameters include a 30-45°

pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

For ¹³C NMR, acquire a proton-decoupled experiment. Typical parameters include a 30-

45° pulse angle, a spectral width of 200-240 ppm, a longer acquisition time (e.g., 1-2

seconds), and a relaxation delay of 2-5 seconds. A sufficient number of scans should be

averaged to achieve an adequate signal-to-noise ratio.

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and

39.51 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a flat baseline.
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Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Identify the chemical shifts and multiplicities of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Weigh approximately 1-2 mg of 2-Furamide and 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr).

Grind the 2-Furamide to a fine powder using an agate mortar and pestle.

Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture

thoroughly until a homogenous, fine powder is obtained.

Transfer a portion of the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Identify the wavenumbers of the major absorption bands.
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Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Introduce a small amount of solid 2-Furamide into a capillary tube or onto a direct

insertion probe.

Insert the probe into the ion source of the mass spectrometer.

Instrument Parameters:

The ion source is typically maintained under a high vacuum.

The sample is vaporized by heating the probe.

The gaseous molecules are bombarded with a beam of electrons, typically with an energy

of 70 eV, to induce ionization and fragmentation.

Data Acquisition:

The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

A mass spectrum is recorded, plotting the relative abundance of ions as a function of their

m/z values.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of 2-
Furamide.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in

structural elucidation.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of an organic compound like 2-Furamide.
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Caption: Workflow for Spectroscopic Analysis of 2-Furamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Furamide [webbook.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1196590?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196590?utm_src=pdf-body
https://www.benchchem.com/product/b1196590?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi?ID=C609381&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 2-Furamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196590#spectroscopic-data-of-2-furamide-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1196590#spectroscopic-data-of-2-furamide-nmr-ir-ms
https://www.benchchem.com/product/b1196590#spectroscopic-data-of-2-furamide-nmr-ir-ms
https://www.benchchem.com/product/b1196590#spectroscopic-data-of-2-furamide-nmr-ir-ms
https://www.benchchem.com/product/b1196590#spectroscopic-data-of-2-furamide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1196590?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

